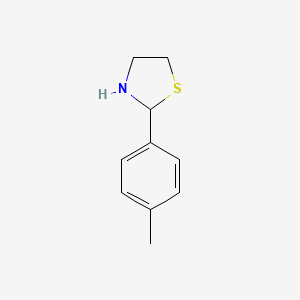
2-(p-Tolyl)thiazolidin
Übersicht
Beschreibung
2-(4-methylphenyl)thiazolidine is a member of toluenes.
Wissenschaftliche Forschungsanwendungen
Synthese und Biologische Anwendungen
Thiazolidin-Motive, einschließlich 2-(p-Tolyl)thiazolidin, dienen als Brücke zwischen organischer Synthese und pharmazeutischer Chemie und zwingen Forscher, neue Medikamentenkandidaten zu erforschen . Sie sind faszinierende, heterocyclische Fünfring-Einheiten, die in verschiedenen natürlichen und bioaktiven Verbindungen vorkommen . Das Vorhandensein von Schwefel verstärkt ihre pharmakologischen Eigenschaften, wodurch sie bei der Synthese wertvoller organischer Verbindungen nützlich sind .
Antikrebs-Eigenschaften
Thiazolidin-Derivate, einschließlich this compound, haben in der Krebstherapie Potenzial gezeigt . Ihre vielfältige biologische Reaktion macht sie im Bereich der pharmazeutischen Chemie sehr wertvoll .
Antiepileptische Eigenschaften
Thiazolidin-Derivate haben auch antiepileptische Eigenschaften gezeigt . Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antiepileptika .
Antibakterielle Eigenschaften
This compound wurde auf seine antimikrobielle Aktivität hin untersucht . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Mittel .
Entzündungshemmende und neuroprotektive Eigenschaften
Thiazolidin-Derivate haben entzündungshemmende und neuroprotektive Eigenschaften gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung von entzündlichen Erkrankungen und neurologischen Störungen hin .
Antioxidative Aktivität
Thiazolidin-Derivate haben antioxidative Aktivität gezeigt . Dies deutet auf mögliche Anwendungen bei der Vorbeugung und Behandlung von Krankheiten hin, die mit oxidativem Stress verbunden sind .
Biokonjugationsanwendungen
Die schnelle Bildungskinetik von Thiazolidin bei neutralem pH-Wert und die hohe Stabilität des gebildeten Heterocyclus deuten darauf hin, dass eine solche Reaktion für katalysierungsfreie Biokonjugationsanwendungen sehr vorteilhaft sein könnte . Diese Art von bioorthogonaler Reaktion bietet ein enormes Potenzial für die effiziente und biokompatible Kupplung von Biomolekülen .
Peptidkonjugation
Die Thiazolidin-Konjugationschemie wurde für die Peptidkonjugation untersucht . Die Reaktion zwischen 1,2-Aminothiolen und Aldehyden zur Bildung von Thiazolidin ist eine interessante Biokonjugationsreaktion, die nur unzureichend erforscht ist . Diese Reaktion wurde für Antikörper-Wirkstoff-Konjugate, als Schutzgruppe für N-terminale Cysteine und zur Entwicklung zyklischer Peptide verwendet .
Wirkmechanismus
Target of Action
The primary targets of 2-(p-Tolyl)thiazolidine are 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine . The compound interacts with these targets to form thiazolidine, a process that is considered an interesting bioconjugation reaction .
Mode of Action
2-(p-Tolyl)thiazolidine interacts with its targets through a condensation reaction . This reaction involves the coupling of 1,2-aminothiols and aldehydes to form thiazolidine . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Biochemical Pathways
The biochemical pathways affected by 2-(p-Tolyl)thiazolidine are primarily those involving proteins with N-terminal cysteine . The formation of thiazolidine can lead to the development of antibody-drug conjugates, protection for N-terminal cysteines, and the development of cyclic peptides . .
Pharmacokinetics
It’s known that the compound exhibits fast reaction kinetics and remains stable under physiological conditions This suggests that the compound may have good bioavailability
Result of Action
The primary result of the action of 2-(p-Tolyl)thiazolidine is the formation of thiazolidine . The formation of thiazolidine offers potential for the coupling of biomolecules, which can be beneficial in various biomedical applications .
Action Environment
The action of 2-(p-Tolyl)thiazolidine is influenced by the physiological environment . The compound exhibits fast reaction kinetics and remains stable under physiological conditions .
Biochemische Analyse
Biochemical Properties
2-(4-Methylphenyl)thiazolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazolidine derivatives have been shown to interact with DNA gyrase, an essential enzyme in DNA replication and transcription . The interaction between 2-(4-Methylphenyl)thiazolidine and DNA gyrase can inhibit the enzyme’s activity, leading to potential antimicrobial effects. Additionally, this compound may interact with other proteins involved in oxidative stress responses, such as antioxidant enzymes, thereby modulating cellular redox balance .
Cellular Effects
2-(4-Methylphenyl)thiazolidine exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives have been reported to affect the expression of genes involved in inflammation and oxidative stress . By modulating these pathways, 2-(4-Methylphenyl)thiazolidine can potentially reduce inflammation and oxidative damage in cells. Furthermore, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methylphenyl)thiazolidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, such as the active site of DNA gyrase, leading to enzyme inhibition . Additionally, 2-(4-Methylphenyl)thiazolidine may activate or inhibit other enzymes involved in cellular processes, such as antioxidant enzymes, by binding to their regulatory sites . These interactions can result in changes in gene expression, ultimately affecting cellular function and response to stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylphenyl)thiazolidine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazolidine derivatives can degrade over time, leading to a decrease in their biological activity Long-term studies in in vitro and in vivo settings are necessary to determine the stability and sustained effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of 2-(4-Methylphenyl)thiazolidine can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage range for therapeutic applications of 2-(4-Methylphenyl)thiazolidine in animal models.
Metabolic Pathways
2-(4-Methylphenyl)thiazolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, this compound may interact with enzymes involved in the detoxification of reactive oxygen species, such as superoxide dismutase and catalase . By modulating the activity of these enzymes, 2-(4-Methylphenyl)thiazolidine can influence the cellular redox balance and protect cells from oxidative damage. Additionally, this compound may affect metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of 2-(4-Methylphenyl)thiazolidine within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, 2-(4-Methylphenyl)thiazolidine can localize to specific compartments or organelles, where it exerts its effects on cellular processes . The localization and accumulation of this compound within cells are critical factors that determine its efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(4-Methylphenyl)thiazolidine can influence its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For example, 2-(4-Methylphenyl)thiazolidine may localize to the mitochondria, where it can modulate mitochondrial function and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKGQUAQKCOAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902638 | |
| Record name | NoName_3177 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67086-82-2 | |
| Record name | Thiazolidine, 2-(p-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about 2-(4-Methylphenyl)thiazolidine derivatives can be obtained from X-ray crystallography?
A1: X-ray crystallography provides a detailed three-dimensional structure of molecules within a crystal lattice. In the case of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid, a derivative of 2-(4-Methylphenyl)thiazolidine, the study [] likely elucidated key structural features such as:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-5-[(4-methylphenyl)-oxomethyl]-2-(prop-2-enylamino)-3-thiophenecarbonitrile](/img/structure/B1224533.png)

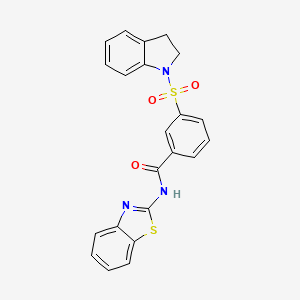
![[4-Chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1224536.png)
![2-[2-(1-Naphthalenyloxy)ethylthio]pyrimidine](/img/structure/B1224538.png)
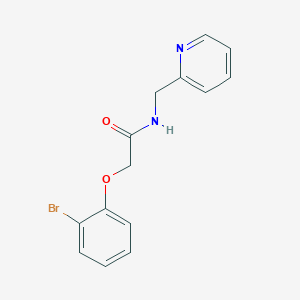
![N-butyl-N-methyl-2-benzo[cd]indolamine](/img/structure/B1224543.png)
![[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1224544.png)
![2-[[(6-Chloro-4-oxo-3-prop-2-enyl-2-quinazolinyl)thio]methyl]isoindole-1,3-dione](/img/structure/B1224545.png)
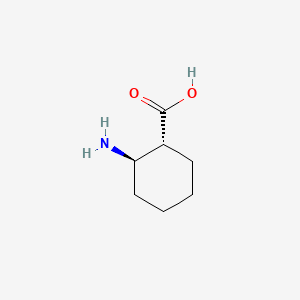
![N-(3-chlorophenyl)-2-[[2-(2-pyridinyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]thio]acetamide](/img/structure/B1224547.png)
![2-fluoro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]acetamide](/img/structure/B1224549.png)
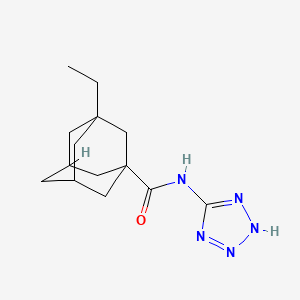
![2-(1,3-dimethyl-2,6-dioxo-9-purinyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1224555.png)
